molecular formula C21H16ClFN4O B2826062 (E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 477524-12-2

(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No. B2826062
CAS RN: 477524-12-2
M. Wt: 394.83
InChI Key: WVBJIVIIESXGFP-UHFFFAOYSA-N
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Description

“(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, the synthesis of a fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multi-step processes . For instance, the synthesis of a fluorinated pyrazole involved a one-pot three-component reaction followed by oxidative aromatization .

properties

IUPAC Name

(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O/c1-14-19(20(22)27(26-14)18-9-7-17(23)8-10-18)11-16(12-24)21(28)25-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,25,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJIVIIESXGFP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NCC2=CC=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide

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